![molecular formula C6H3F4NO2S B6231967 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride CAS No. 2167826-04-0](/img/no-structure.png)
2-(trifluoromethyl)pyridine-4-sulfonyl fluoride
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Industry
Trifluoromethylpyridines (TFMP), which include “2-(trifluoromethyl)pyridine-4-sulfonyl fluoride”, are widely used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . In fact, the trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs over the last 20 years .
Synthesis of Aminopyridines
“2-(trifluoromethyl)pyridine-4-sulfonyl fluoride” acts as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of compounds that have various applications in medicinal chemistry and drug discovery.
Catalytic Ligand for Regioselective Preparation
This compound is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This process is important in the field of organic synthesis.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a related class of compounds, have been widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
Related trifluoromethylpyridines have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.
Pharmacokinetics
The presence of the trifluoromethyl group in related compounds has been associated with improved pharmacokinetic properties in various pharmaceutical applications .
Result of Action
Related trifluoromethylpyridines have been used in the protection of crops from pests , suggesting that they may have pesticidal or growth-inhibiting effects at the molecular and cellular level.
Action Environment
The use of related trifluoromethylpyridines in agrochemical applications suggests that they may be stable and effective under a variety of environmental conditions .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride involves the reaction of 2-(trifluoromethyl)pyridine-4-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "2-(trifluoromethyl)pyridine-4-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "The 2-(trifluoromethyl)pyridine-4-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.", "Hydrogen fluoride gas is bubbled through the solution for several hours.", "The reaction mixture is then allowed to warm to room temperature and stirred overnight.", "The resulting mixture is then filtered and the solvent is removed under reduced pressure.", "The crude product is purified by column chromatography to yield 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride." ] } | |
CAS RN |
2167826-04-0 |
Product Name |
2-(trifluoromethyl)pyridine-4-sulfonyl fluoride |
Molecular Formula |
C6H3F4NO2S |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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